molecular formula C9H8ClN B156959 1-(4-Chlorophenyl)ethyl isocyanide CAS No. 131025-44-0

1-(4-Chlorophenyl)ethyl isocyanide

Cat. No.: B156959
CAS No.: 131025-44-0
M. Wt: 165.62 g/mol
InChI Key: PTCRILROABBUQB-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)ethyl isocyanide is a chemical compound with the molecular formula C9H8ClN. It is characterized by the presence of an isocyanide group attached to a 1-(4-chlorophenyl)ethyl moiety.

Biochemical Analysis

Biochemical Properties

Isocyanides are known to undergo concurrent addition reactions with both electrophiles and nucleophiles to form multiple bonds on the terminal carbon . This suggests that 1-(4-Chlorophenyl)ethyl isocyanide may interact with various enzymes, proteins, and other biomolecules in biochemical reactions.

Molecular Mechanism

Isocyanides are known to act as electron-withdrawing functional groups, increasing the acidity of protons on the adjacent α-carbon atom . This suggests that this compound may exert its effects at the molecular level through similar mechanisms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)ethyl isocyanide typically involves the formylation of the corresponding amine followed by dehydration to form the isocyanide. One common method involves the use of formylation reagents such as formic acid or formic anhydride, followed by dehydration using reagents like phosphoryl trichloride (POCl3) or p-toluenesulfonyl chloride (TsCl) .

Industrial Production Methods

Industrial production of isocyanides, including this compound, often employs scalable and efficient synthetic routes. These methods focus on maximizing yield and purity while minimizing hazardous by-products and waste. The use of continuous flow reactors and green chemistry principles is becoming increasingly common to enhance the safety and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)ethyl isocyanide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-Chlorophenyl)ethyl isocyanide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Phenylethyl isocyanide
  • Benzyl isocyanide
  • Methyl isocyanide

Uniqueness

1-(4-Chlorophenyl)ethyl isocyanide is unique due to the presence of the 4-chlorophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in specific synthetic applications where other isocyanides may not be as effective .

Properties

IUPAC Name

1-chloro-4-(1-isocyanoethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN/c1-7(11-2)8-3-5-9(10)6-4-8/h3-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTCRILROABBUQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30373875
Record name 1-chloro-4-(1-isocyanoethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131025-44-0
Record name 1-chloro-4-(1-isocyanoethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(4-Chlorophenyl)ethyl isocyanide
Reactant of Route 2
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1-(4-Chlorophenyl)ethyl isocyanide
Reactant of Route 3
1-(4-Chlorophenyl)ethyl isocyanide
Reactant of Route 4
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1-(4-Chlorophenyl)ethyl isocyanide
Reactant of Route 5
1-(4-Chlorophenyl)ethyl isocyanide
Reactant of Route 6
1-(4-Chlorophenyl)ethyl isocyanide

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